molecular formula C20H27ClN2O5 B4211207 2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride

2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride

Cat. No.: B4211207
M. Wt: 410.9 g/mol
InChI Key: WFWKGQAEQRNASI-UHFFFAOYSA-N
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Description

2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and methoxy groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Aminomethylation: The phenoxy intermediate undergoes aminomethylation with 3-hydroxypropylamine to introduce the amino group.

    Acetylation: The resulting compound is then acetylated with 4-methoxyphenylacetyl chloride to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its functional groups make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide sulfate

Uniqueness

The hydrochloride salt form of 2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide offers improved solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5.ClH/c1-25-17-7-5-16(6-8-17)22-20(24)14-27-18-9-4-15(12-19(18)26-2)13-21-10-3-11-23;/h4-9,12,21,23H,3,10-11,13-14H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKGQAEQRNASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNCCCO)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
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2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
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2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
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2-[4-[(3-hydroxypropylamino)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride

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